Positional Isomer Comparison: 5-Acetamidomethyl vs. 4-Acetamidomethyl Regioisomers in Anti-H. pylori Activity and H₂ Antagonism
In a systematic structure–activity relationship study of 2-[(arylalkyl)guanidino]-4-furylthiazoles, the 5-acetamidomethyl-substituted furan derivative (compound 36, incorporating the target compound's scaffold) exhibited an MIC of 0.052 μg/mL against H. pylori (range 0.025–0.1 μg/mL across 10 strains) with 54% inhibition of gastric acid secretion (1 mg/kg i.v. in rats) and 67% inhibition of histamine-stimulated chronotropic response in isolated guinea pig right atrium at 1 × 10⁻⁶ g/mL. In contrast, its direct 4-acetamidomethyl positional isomer (compound 53) showed an MIC of 2.21 μg/mL (a 42.5-fold potency reduction) and no significant H₂ antagonist or gastric antisecretory activity [1]. This demonstrates that the 5-position acetamidomethyl substitution is a critical determinant of both antimicrobial potency and dual pharmacological activity.
| Evidence Dimension | Anti-H. pylori MIC and H₂ antagonist activity (positional isomer comparison) |
|---|---|
| Target Compound Data | Compound 36 (5-acetamidomethyl scaffold): MIC = 0.052 μg/mL (mean), H₂ antagonism = 67% inhibition, gastric secretion inhibition = 54% |
| Comparator Or Baseline | Compound 53 (4-acetamidomethyl positional isomer): MIC = 2.21 μg/mL (mean), H₂ antagonism = no significant activity, gastric secretion inhibition = not reported/absent |
| Quantified Difference | 42.5-fold lower anti-H. pylori potency; complete loss of H₂ antagonist and gastric antisecretory dual activity for the 4-acetamidomethyl isomer |
| Conditions | H. pylori clinical isolates (n = 10 strains); gastric acid secretion in lumen-perfused anesthetized rat stomach (1 mg/kg i.v., n = 2); histamine-stimulated chronotropic response in isolated guinea pig right atrium (1 × 10⁻⁶ g/mL) |
Why This Matters
For medicinal chemistry teams pursuing anti-H. pylori leads with H₂ antagonist activity, selecting the 5-acetamidomethyl regioisomer is essential; the 4-acetamidomethyl variant is not an acceptable substitute and would lead to substantially inferior lead compounds.
- [1] Katsura, Y.; Nishino, S.; Ohno, M.; Sakane, K.; Matsumoto, Y.; Morinaga, C.; Ishikawa, H.; Takasugi, H. Anti-Helicobacter pylori Agents. 3. 2-[(Arylalkyl)guanidino]-4-furylthiazoles. J. Med. Chem. 1999, 42 (15), 2920–2926. Table 2: compounds 36 and 53; pp. 2924–2925 for pharmacological discussion. DOI: 10.1021/jm9900671. View Source
